2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 863447-82-9
VCID: VC4148720
InChI: InChI=1S/C18H20ClN5O3/c1-18(2,3)24-16-12(8-21-24)17(26)23(10-20-16)9-15(25)22-13-7-11(19)5-6-14(13)27-4/h5-8,10H,9H2,1-4H3,(H,22,25)
SMILES: CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Molecular Formula: C18H20ClN5O3
Molecular Weight: 389.84

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

CAS No.: 863447-82-9

Cat. No.: VC4148720

Molecular Formula: C18H20ClN5O3

Molecular Weight: 389.84

* For research use only. Not for human or veterinary use.

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide - 863447-82-9

Specification

CAS No. 863447-82-9
Molecular Formula C18H20ClN5O3
Molecular Weight 389.84
IUPAC Name 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C18H20ClN5O3/c1-18(2,3)24-16-12(8-21-24)17(26)23(10-20-16)9-15(25)22-13-7-11(19)5-6-14(13)27-4/h5-8,10H,9H2,1-4H3,(H,22,25)
Standard InChI Key XGENITLKNVZVGN-UHFFFAOYSA-N
SMILES CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC

Introduction

The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The specific compound features a complex structure characterized by a fused nitrogen-containing heterocyclic system, a tert-butyl group, and an acetamide moiety with a chloromethoxyphenyl substituent.

Synthesis

The synthesis of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. Common methods include cyclization and acylation processes. The reaction conditions, such as temperature, solvent choice, and the use of catalysts, are crucial for optimizing yield and purity. Solvents like dimethyl sulfoxide or dichloromethane are often used, and reactions are conducted under inert atmospheres to prevent degradation.

Research Findings and Future Directions

Compound FeatureDescription
Chemical ClassPyrazolo[3,4-d]pyrimidine derivatives
Biological ActivityPotential therapeutic applications, including cancer treatment
SynthesisMulti-step organic reactions involving cyclization and acylation
Physical PropertiesMolecular weight estimated around 400 g/mol; solubility and melting point require further study

Future research should focus on elucidating the specific biological activities of this compound and exploring its potential therapeutic applications. Additionally, optimizing synthesis conditions to improve yield and purity is essential for further development.

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